molecular formula C5H10O5 B1615355 Alpha-L-Xylopyranose CAS No. 7296-58-4

Alpha-L-Xylopyranose

Cat. No. B1615355
CAS RN: 7296-58-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SKNVOMKLSA-N
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Description

Alpha-L-Xylopyranose is a type of organic compound known as pentoses . These are monosaccharides in which the carbohydrate moiety contains five carbon atoms . It has a molecular formula of C5H10O5, an average mass of 150.130 Da, and a monoisotopic mass of 150.052826 Da .


Synthesis Analysis

The synthesis of xylopyranosides, including Alpha-L-Xylopyranose, involves various chemical and enzymatic pathways . The preparation of these compounds depends on the nature of the glycosidic linkage and the aglycone moiety .


Molecular Structure Analysis

Alpha-L-Xylopyranose has a complex molecular structure. It contains a total of 20 bonds, including 10 non-H bonds, 1 six-membered ring, 4 hydroxyl groups, 3 secondary alcohols, and 1 ether .


Chemical Reactions Analysis

The pyrolytic depolymerization mechanism of Alpha-L-Xylopyranose has been studied extensively . The functional groups exert a notable influence, lowering the barrier of discrete elementary reactions by 1.9–8.3 kcal mol-1, thus increasing the reaction rate constant by 0–4 orders of magnitude relative to unsubstituted species .


Physical And Chemical Properties Analysis

Alpha-L-Xylopyranose has a molecular formula of C5H10O5 . Its average mass is 150.130 Da, and its monoisotopic mass is 150.052826 Da . The melting behavior of Alpha-L-Xylopyranose has been studied using conventional DSC and StepScan DSC methods .

Scientific Research Applications

Enzymatic Activity and Glycosylation

Alpha-L-Xylopyranose has been studied in the context of enzymatic activity, particularly involving the enzyme Bacillus pumilus beta-xylosidase. This enzyme can catalyze glycosylation reactions with alpha- and beta-D-xylopyranosyl fluoride, showing different stereochemical reactions. Specifically, alpha-D-xylopyranosyl fluoride is converted to alpha-D-xylose by this enzyme, indicating a possible enzymatic process involving two successive inverting reactions for glycosyl transfer and hydrolysis (Kasumi et al., 1987).

Inhibition Studies

Research on alpha-L-Xylopyranose also includes studies on competitive inhibition of enzymes like the inverting beta-xylosidase of Bacillus pumilus. Compounds structurally related to alpha-L-Xylopyranose, such as alpha-D-xylopyranosyl fluoride, were investigated for their effects on enzyme activity, suggesting insights into potential natural substrates and mechanisms of enzymatic action (Marshall & Sinnott, 1983).

Application in Cytochemistry

Alpha-L-Xylopyranose has applications in cytochemistry, particularly in the identification of alpha-D-xylosyl end groups in plant xyloglucans. An alpha-D-glucosidase-gold complex was used to recognize alpha-D-xylosyl terminal residues of xyloglucans, illustrating the potential for alpha-L-Xylopyranose in plant cell wall research (Ruel & Joseleau, 1990).

Biochemical Synthesis

Studies have also explored the biochemical synthesis of alpha-L-Xylopyranose derivatives. For example, cultured spinach cells incorporated exogenous L-[(3)H]arabinose into various compounds, including UDP-alpha-d-xylopyranose, demonstrating the role of alpha-L-Xylopyranose in the formation of polysaccharides (Fry & Northcote, 1983).

Xylan Degradation

In the context of xylan degradation, alpha-L-Xylopyranose has been linked to multifunctional enzymes like beta-D-xylan xylohydrolase from Trichoderma reesei. This enzyme exhibits activities including hydrolysis of beta-1.4-xylo-oligosaccharides and alpha-L-arabinofuranosidase activity, further highlighting the biochemical versatility of alpha-L-Xylopyranose (Herrmann et al., 1997).

Glycosidase Research

Research into glycosidases, such as alpha-L-arabinofuranosidase from Bacillus subtilis, has also involved alpha-L-Xylopyranose. These enzymes can release arabinose from alpha-L-Xylopyranose derivatives, providing insights into the enzymatic breakdown of complex carbohydrates (Kaneko et al., 1994).

Genetic and Biochemical Analysis

Genetic and biochemical analyses have been conducted on enzymes like the beta-Xylosidase/alpha-Arabinofuranosidase from Butyrivibrio fibrisolvens, which is encoded by a single gene and has activities associated with alpha-L-Xylopyranose (Utt et al., 1991).

Molecular Biology and Biotechnology

In molecular biology and biotechnology, alpha-L-Xylopyranose plays a role in the conversion of hemicellulosic substrates to fermentable sugars. Enzymes like alpha-L-arabinofuranosidases, which act on alpha-L-Xylopyranose, have applications in biofuel production and other biotechnological processes (Saha, 2000).

properties

IUPAC Name

(2R,3S,4R,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332152
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha-L-Xylopyranose

CAS RN

7296-58-4
Record name alpha-L-Xylopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-XYLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXL37983JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
The crystal structure of aL-xylopyranose, C5H1005, has been refined with neutron diffraction data collected at two different wavelengths. The anisotropic extinction corrections derived …
Number of citations: 25 scripts.iucr.org
GA Jeffrey, RK McMullan, S Takagi - Acta Crystallographica Section …, 1980 - scripts.iucr.org
Refinement of the hydrogen-deuterium neutron scat-tering parameters for partially deuterated fl-L-arabinopyranose and aL-xylopyranose at 123 K showed no evidence of preferential …
Number of citations: 15 scripts.iucr.org
AØ Madsen, S Mason, S Larsen - Acta Crystallographica Section B …, 2003 - scripts.iucr.org
… Alpha-L-xylopyranose (f) 0.042 123 (1) 0.086 0.066 0.0010 0.0012 … The out-of-plane MSDs from alpha-L-xylopyranose and beta-L-arabinopyranose are excluded owing to the suspect …
Number of citations: 48 scripts.iucr.org
R Taylor, O Kennard - Journal of the American Chemical Society, 1982 - ACS Publications
A survey of 113 published neutron diffraction crystalstructures is described. The major results are as follows. Hydrogen atoms that are covalently bonded to carbon have a statistically …
Number of citations: 421 pubs.acs.org
PR Edgington - 1992 - search.proquest.com
Ever since the discovery that the bond lengths and angles between the same atomic types vary little between different molecules chemists have been using models of molecules to aid …
Number of citations: 5 search.proquest.com

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